3-oxo-N-(2-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
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Description
Synthesis Analysis
The synthesis of ring-fluorinated isoquinolines and quinolines has been demonstrated through the intramolecular substitution of sulfonamide nitrogens for vinylic fluorines. This process involves the treatment of N-substituted p-toluenesulfonamides with a base, such as NaH, KH, or Et3N, leading to the formation of 3-fluoroisoquinoline and 2-fluoroquinoline derivatives in high yields . Although the compound , 3-oxo-N-(2-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide, is not directly mentioned, the methodology could potentially be applied to its synthesis given the structural similarities.
Molecular Structure Analysis
The crystal structure of a related compound, 3-[2-oxo-2-(4-methyloxyphenylsulfonamidophenyl)ethylidene]-3,4-dihydro-1H-quinoxalin-2-one, has been characterized using various techniques including single-crystal X-ray diffraction. This compound crystallizes in the triclinic crystal system and belongs to the P-1 space group. The detailed crystallographic parameters provide insights into the molecular conformation and packing within the crystal lattice . These findings could inform the molecular structure analysis of the compound of interest, as they share the quinoxaline moiety.
Chemical Reactions Analysis
The research on new 2-substituted 3-(tri(di)fluoromethyl)quinoxalines provides a foundation for understanding the chemical reactivity of compounds with trifluoromethyl groups attached to a quinoxaline ring. Starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a variety of derivatives were synthesized, showcasing the versatility of the quinoxaline core in undergoing chemical transformations to introduce different functional groups . This knowledge can be extrapolated to predict the reactivity of the trifluoromethyl group in the target compound.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not directly reported in the provided papers, the properties of structurally related compounds can offer some insights. For instance, the crystallographic data of a related quinoxaline derivative suggest that such compounds may have significant molecular rigidity and density, which could influence their physical properties such as melting point and solubility. The presence of the trifluoromethyl group is known to impact the chemical stability and reactivity of molecules, as seen in the synthesis of various quinoxaline derivatives . These properties are crucial for understanding the behavior of the compound in different environments and could be relevant for its potential applications.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-oxo-N-[2-(trifluoromethyl)phenyl]-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3S/c20-19(21,22)15-5-1-2-6-16(15)23-28(26,27)14-10-12-4-3-9-24-17(25)8-7-13(11-14)18(12)24/h1-2,5-6,10-11,23H,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMNUUFYOCWDTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=CC=C4C(F)(F)F)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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